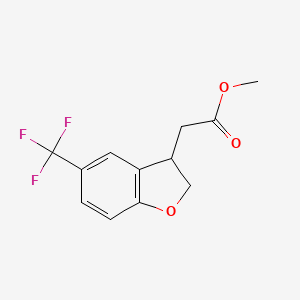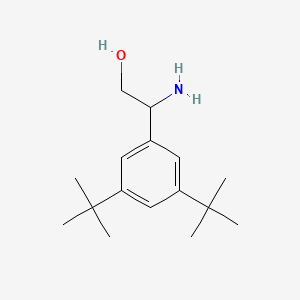
(R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol is a chiral compound with a unique structure characterized by the presence of bulky tert-butyl groups. These groups significantly influence the compound’s reactivity and steric properties, making it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-di-tert-butylbenzaldehyde.
Reductive Amination: The aldehyde group is converted to the corresponding amine using a reductive amination process. This involves the reaction with an amine source (e.g., ammonia or an amine) in the presence of a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the ®-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by separation and recrystallization.
Industrial Production Methods
Industrial production of ®-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form the corresponding ketone or aldehyde.
Reduction: Reduction of the amino group can lead to the formation of secondary or tertiary amines.
Substitution: The presence of the bulky tert-butyl groups can influence nucleophilic substitution reactions, often requiring specific conditions to achieve the desired transformation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, ®-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol is used as a chiral building block for the synthesis of more complex molecules. Its unique steric properties make it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, the compound is studied for its potential interactions with enzymes and receptors. Its bulky tert-butyl groups can influence binding affinity and selectivity, making it a useful tool in drug discovery and development.
Medicine
The compound’s potential therapeutic applications are explored in medicinal chemistry. Its structure may be modified to develop new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, ®-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol is used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of polymers, coatings, and other materials.
作用机制
The mechanism of action of ®-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bulky tert-butyl groups can influence the compound’s binding affinity and selectivity, affecting its overall biological activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(S)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.
4,4’-di-tert-Butylbiphenyl: A structurally related compound with similar steric properties.
tert-Butylphenol derivatives: Compounds with similar tert-butyl groups influencing their reactivity and properties.
Uniqueness
®-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol is unique due to its chiral nature and the presence of bulky tert-butyl groups
属性
分子式 |
C16H27NO |
|---|---|
分子量 |
249.39 g/mol |
IUPAC 名称 |
2-amino-2-(3,5-ditert-butylphenyl)ethanol |
InChI |
InChI=1S/C16H27NO/c1-15(2,3)12-7-11(14(17)10-18)8-13(9-12)16(4,5)6/h7-9,14,18H,10,17H2,1-6H3 |
InChI 键 |
GODKSIZLEOJZHJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(CO)N)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B15123811.png)
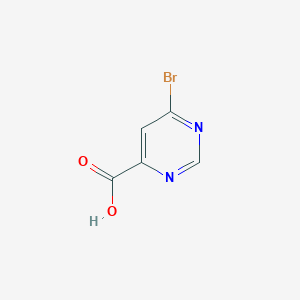
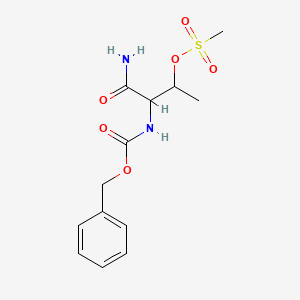
![[4-(4-cyanophenyl)phenyl] 4-butylbenzoate](/img/structure/B15123837.png)
![N-[1-(2-ethoxybenzenesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B15123844.png)
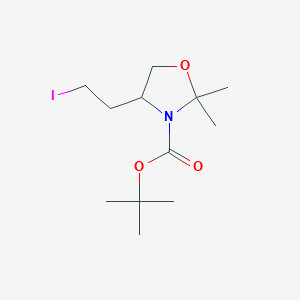
![L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alpha-glutamyl-, 1,25-bis(1,1-dimethylethyl) ester](/img/structure/B15123851.png)
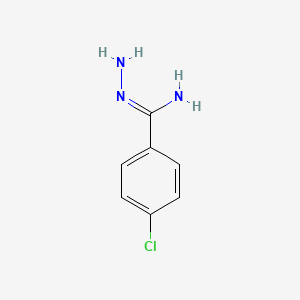
![dimethyl 2-[(E)-3-chloroprop-2-enyl]-2-propan-2-ylpropanedioate](/img/structure/B15123857.png)
![(3R)-1-Azabicyclo[2.2.2]octane-3-carbonitrile](/img/structure/B15123862.png)
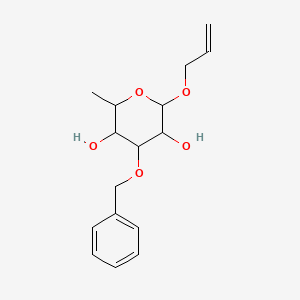
![4-[[1-(4-tert-Butylphenyl)-5-oxo-3-pyrrolidinyl]methoxy]benzoic acid](/img/structure/B15123880.png)
![[1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-yl-amine hydrochloride](/img/structure/B15123883.png)
